N-(3,4-dichlorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
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Description
N-(3,4-dichlorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a useful research compound. Its molecular formula is C18H14Cl2N4O3S and its molecular weight is 437.3. The purity is usually 95%.
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Biological Activity
N-(3,4-dichlorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure features:
- A dichlorophenyl group that may enhance its lipophilicity and biological interaction.
- A furan moiety linked to a thiazolo[5,4-c]pyridine core, which is known for various pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of cancer treatment and antimicrobial effects. The following sections detail specific findings related to its antiproliferative and cytotoxic properties.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.4 | Induction of apoptosis via mitochondrial pathways |
HCT-116 (Colon) | 10.2 | Cell cycle arrest at G2/M phase |
NCI-H460 (Lung) | 12.5 | Inhibition of tubulin polymerization |
Case Study: MCF-7 Cell Line
In a study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in:
- Increased apoptosis : Flow cytometry analysis showed a significant increase in pre-G1 phase cells, indicating apoptotic cell death.
- Cell cycle disruption : There was a notable accumulation of cells in the G2/M phase, suggesting that the compound interferes with normal cell cycle progression.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary results indicate that it exhibits moderate activity against certain bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Mechanistic Insights
The biological activity of the compound is believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, leading to inhibited cellular proliferation.
- Tubulin Interaction : Evidence suggests that it may disrupt microtubule dynamics, which is critical for mitosis.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(furan-3-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O3S/c19-12-2-1-11(7-13(12)20)21-18(26)24-5-3-14-15(8-24)28-17(22-14)23-16(25)10-4-6-27-9-10/h1-2,4,6-7,9H,3,5,8H2,(H,21,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXMFWCQNWTVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.